3-Pyridazineacetic acid

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Sourcing the incorrect pyridazine isomer (e.g., 4-position) can derail synthetic routes and compromise SAR studies. The electron-deficient pyridazine ring's reactivity depends critically on substituent position, making isomer verification essential for reproducible research. 3-Pyridazineacetic acid (CAS 933734-89-5) provides the correct 3-position acetic acid moiety, validated as a core building block for aldose reductase inhibitors (IC50 10⁻⁵-10⁻⁴ M) and selective MAO-A inhibitors. • Correct isomer: Ensures proper electronic environment for cross-couplings and amide bond formations. • High purity: ≥95% (HPLC), minimizing side reactions. • Immediate availability: In stock with global shipping.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 933734-89-5
Cat. No. B1342412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazineacetic acid
CAS933734-89-5
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CC(=O)O
InChIInChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10)
InChIKeyRWHJUYXIHVKMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridazineacetic Acid: Chemical & Procurement Baseline


3-Pyridazineacetic acid, also referred to as 2-(pyridazin-3-yl)acetic acid , is a heterocyclic organic compound belonging to the pyridazine family . It is characterized by a pyridazine ring substituted at the 3-position with an acetic acid moiety, conferring it with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol . This compound is a white crystalline solid that is soluble in water and common organic solvents . Its primary role is as a synthetic intermediate and building block in the construction of more complex molecules for pharmaceutical and agrochemical research .

Why Generic Substitution Fails for 3-Pyridazineacetic Acid


Procurement of a generic 'pyridazine acetic acid' without specification of the exact 3-position isomer (CAS 933734-89-5) is a critical risk for research reproducibility. The pyridazine ring is an electron-deficient heterocycle, and the position of the acetic acid substituent directly influences the ring's electronic properties, its nucleophilicity, and its subsequent reactivity in key transformations such as cross-couplings, nucleophilic substitutions, and amide bond formations . For instance, the 3-position acetic acid derivative provides a distinct spatial and electronic environment compared to its 4-position isomer (4-Pyridazineacetic acid, CAS 98197-79-6) , which can lead to divergent outcomes in synthetic sequences or in the binding affinity of resulting lead compounds. Substituting with a similar pyridine acetic acid or a different pyridazine isomer could fundamentally alter the structure-activity relationship of the final product, making it a non-viable alternative [1].

3-Pyridazineacetic Acid: Evidence & Differentiation from Analogs


3- vs. 4-Pyridazineacetic Acid: Positional Isomerism and Reactivity

3-Pyridazineacetic acid (CAS 933734-89-5) exhibits a specific reactivity profile due to the placement of the acetic acid moiety at the 3-position of the pyridazine ring . This contrasts with its positional isomer, 4-Pyridazineacetic acid (CAS 98197-79-6) . The electronic distribution in the pyridazine ring is asymmetric; the 3-position is adjacent to one nitrogen atom and meta to the other, whereas the 4-position is between the two nitrogen atoms. This fundamental difference leads to different reactivity in electrophilic and nucleophilic substitution reactions and influences the compound's ability to chelate metals or participate in hydrogen bonding networks [1]. The selection of the 3-isomer over the 4-isomer is therefore dictated by the specific electronic and steric demands of the desired downstream reaction or target interaction.

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry Building Blocks

Purity Specifications for Reliable Synthesis

Commercially available 3-Pyridazineacetic acid is typically supplied at a minimum purity of 95% , with some vendors offering a higher purity grade of ≥98% . This high purity specification is crucial for ensuring consistent and predictable outcomes in sensitive chemical reactions, such as those used in early-stage drug discovery where impurities can lead to false positives or negatives in biological assays. This level of purity differentiates it from lower-grade or technical-grade heterocyclic building blocks that may be suitable for industrial processes but are not appropriate for precise research applications.

Analytical Chemistry Quality Control Procurement Synthetic Chemistry

Storage Conditions for Long-Term Stability

Vendor specifications indicate that 3-Pyridazineacetic acid should be stored at -20°C to ensure long-term stability. This is a more stringent requirement than the standard storage condition for many common organic compounds (e.g., storing at room temperature or 4°C). This specific storage requirement suggests that the compound may be prone to degradation (e.g., decarboxylation) under ambient conditions over time. Acknowledging this requirement is essential for proper inventory management and to prevent the use of degraded material, which could negatively impact experimental results.

Chemical Storage Stability Procurement Logistics

3-Pyridazineacetic Acid: Key Application Scenarios


Medicinal Chemistry: Aldose Reductase and MAO-A Inhibitors

Derivatives of pyridazineacetic acid have demonstrated potential as aldose reductase inhibitors with in vitro IC50 values in the range of 10⁻⁵ M to 10⁻⁴ M [1] and as selective monoamine oxidase-A (MAO-A) inhibitors [2][3]. 3-Pyridazineacetic acid serves as the core synthetic building block for creating libraries of these biologically active compounds. Its use ensures that the acetic acid moiety is correctly positioned to engage with the target enzyme's active site, as informed by molecular docking studies [2].

Herbicide & Agrochemical Intermediate

Patents describe the use of pyridazine derivatives in the development of novel herbicides [4]. 3-Pyridazineacetic acid's reactivity profile makes it a suitable intermediate for introducing the pyridazinyl-acetic acid pharmacophore into larger, more complex agrochemical structures. The high purity grades available (95-98%) ensure that the final product is free from impurities that could affect its herbicidal efficacy or environmental profile.

Autotaxin Inhibitor Development

Recent patent applications highlight the importance of novel pyridazines as therapeutic agents for diseases mediated by Autotaxin [5]. 3-Pyridazineacetic acid is a valuable building block in the synthesis of such novel pyridazine-containing structures, providing a handle for further functionalization and optimization of the drug candidate's pharmacokinetic and pharmacodynamic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridazineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.